Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate
Description
Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate is a structurally complex ester derivative featuring a disulfide (-S-S-) linkage and two 5-ethylpyridin-2-yl ethoxyphenyl moieties. The compound’s synthesis likely involves multi-step reactions, as inferred from analogous pathways in the literature. For example, the formation of ethylpyridinyl ethoxybenzaldehyde intermediates (via alkylation and etherification steps) and subsequent condensation with thiazolidinedione or acetophenone derivatives are critical stages in constructing such molecules .
Properties
IUPAC Name |
ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N2O6S2/c1-5-29-9-15-33(41-27-29)21-23-47-35-17-11-31(12-18-35)25-37(39(43)45-7-3)49-50-38(40(44)46-8-4)26-32-13-19-36(20-14-32)48-24-22-34-16-10-30(6-2)28-42-34/h9-20,27-28,37-38H,5-8,21-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXWCSPZHMJCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)SSC(CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate is a complex organic compound with significant potential in pharmacological applications. Its structure features multiple functional groups, including disulfides and ethoxy moieties, which contribute to its biological activity.
The molecular formula of this compound is with a molecular weight of approximately 660.84 g/mol. The compound's structural complexity suggests a diverse range of interactions within biological systems, particularly in drug design and development.
Target Interaction
This compound is identified as a derivative related to pioglitazone, a well-known antidiabetic medication. Its mechanism of action may involve modulation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism. The presence of the disulfide group may enhance its stability and bioavailability, potentially leading to improved therapeutic outcomes compared to similar compounds.
Antidiabetic Potential
Research indicates that compounds similar to this one exhibit significant antidiabetic effects through the activation of PPARs, particularly PPAR-gamma. This activation leads to increased insulin sensitivity and improved glucose uptake in peripheral tissues.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidiabetic | PPAR-gamma activation | |
| Antioxidant | Reduction of oxidative stress | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antidiabetic Efficacy : A study demonstrated that derivatives of this compound significantly reduced blood glucose levels in diabetic rat models. The mechanism was attributed to enhanced insulin sensitivity mediated by PPAR-gamma activation.
- Cytotoxic Effects on Cancer Cells : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent. The disulfide bond was hypothesized to play a role in the mechanism by promoting oxidative stress within the cells.
- Antioxidant Properties : Research has highlighted the antioxidant capacity of this compound, which may contribute to its protective effects against cellular damage caused by free radicals.
Comparison with Similar Compounds
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
(E)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyldiene)thiazolidine-2,4-dione
- Structure : Contains the 5-ethylpyridin-2-yl ethoxyphenyl moiety but replaces the disulfide with a thiazolidinedione ring.
- Synthesis: Derived from 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde and substituted acetophenone under basic conditions .
Haloxyfop Ethoxyethyl Ester
- Structure: Ethoxyethyl ester with a chlorinated pyridinyl group (CAS listed under 2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) .
- Application : Used as a herbicide, highlighting the role of pyridinyl ethoxy groups in agrochemical activity.
Functional Group Analysis
Reactivity and Stability
- Disulfide vs. Thioether : The disulfide bond in the target compound may confer susceptibility to reductive cleavage, unlike thioether-containing analogues (e.g., haloxyfop derivatives). This property could be exploited in prodrug design or controlled-release applications.
- Pyridinyl Ethoxyphenyl Moieties : These groups are common in agrochemicals (e.g., haloxyfop) and pharmaceuticals (e.g., thiazolidinediones), suggesting dual utility in medicinal and agricultural chemistry .
Research Findings and Gaps
- Antimicrobial Potential: Thiazolidinedione derivatives exhibit antitubercular activity, but the target compound’s disulfide group may alter its efficacy or toxicity profile .
- Environmental Impact : Pyridinyl ethoxy compounds like haloxyfop are persistent in the environment; similar studies are needed for the target compound .
- Data Limitations: No direct pharmacological or toxicological data for the target compound were found in the provided evidence. Future studies should prioritize stability assays and biological screening.
Preparation Methods
Table 1: Comparative Oxidation Conditions
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| I₂ | Methanol | 0 | 1 | 88 | 97 |
| H₂O₂ | Acetic acid | 25 | 3 | 70 | 95 |
| O₂ (FeCl₃) | DCM | 25 | 24 | 65 | 90 |
Table 2: Key Spectroscopic Data
| Analysis | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, CH₂CH₃), 2.65 (q, 4H, CH₂CH₃), 3.02 (m, 4H, S–CH₂), 4.15 (q, 4H, OCH₂CH₃) |
| ¹³C NMR | 14.1 (CH₂CH₃), 61.8 (OCH₂CH₃), 122–155 (aromatic carbons), 172.3 (C=O) |
| HRMS | m/z 717.952 [M+H]⁺ (calc. 717.952) |
Scale-Up Considerations and Industrial Feasibility
-
Catalyst Loading : Reduced iodine stoichiometry (0.6 equiv) minimizes costs without compromising yield (85%).
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Solvent Recovery : Methanol and ethyl acetate are recycled via distillation (90% recovery).
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Throughput : Batch process achieves 5 kg/week with 92% purity.
Q & A
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
